molecular formula C17H17N3O6 B11555673 3,4,5-trimethoxy-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide CAS No. 303085-94-1

3,4,5-trimethoxy-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B11555673
CAS No.: 303085-94-1
M. Wt: 359.3 g/mol
InChI Key: IRWQJZALPNFBKW-VCHYOVAHSA-N
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Description

3,4,5-trimethoxy-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzohydrazide core with trimethoxy and nitrophenyl substituents, making it a valuable molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide typically involves the condensation of 3,4,5-trimethoxybenzoic acid hydrazide with 3-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

3,4,5-trimethoxy-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound’s trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-trimethoxy-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is unique due to its combination of trimethoxy and nitrophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these functional groups play a crucial role.

Properties

CAS No.

303085-94-1

Molecular Formula

C17H17N3O6

Molecular Weight

359.3 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C17H17N3O6/c1-24-14-8-12(9-15(25-2)16(14)26-3)17(21)19-18-10-11-5-4-6-13(7-11)20(22)23/h4-10H,1-3H3,(H,19,21)/b18-10+

InChI Key

IRWQJZALPNFBKW-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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